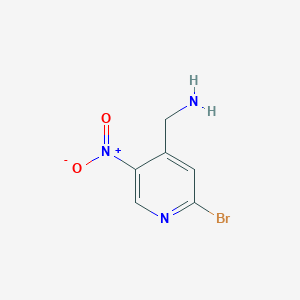
(2-Bromo-5-nitropyridin-4-yl)methanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-Bromo-5-nitropyridin-4-yl)methanamine is an organic compound with the molecular formula C₆H₆BrN₃O₂ It is a derivative of pyridine, a heterocyclic aromatic organic compound
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-Bromo-5-nitropyridin-4-yl)methanamine typically involves the bromination and nitration of pyridine derivatives followed by amination. One common method includes:
Bromination: Pyridine is brominated using bromine in the presence of a catalyst such as iron or aluminum bromide to yield 2-bromopyridine.
Nitration: The brominated product is then nitrated using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the 5-position, forming 2-bromo-5-nitropyridine.
Amination: Finally, the nitro compound undergoes reduction and subsequent amination to form this compound.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for higher yields and cost-effectiveness. These methods often involve continuous flow reactors and automated systems to ensure precise control over reaction conditions.
化学反応の分析
Types of Reactions
(2-Bromo-5-nitropyridin-4-yl)methanamine undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Oxidation: The amino group can be oxidized back to a nitro group or further to a nitroso group using oxidizing agents.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium amide or potassium thiolate in polar aprotic solvents like dimethyl sulfoxide.
Reduction: Hydrogen gas with palladium on carbon or iron powder in acetic acid.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products
Nucleophilic Substitution: Substituted pyridines with various functional groups.
Reduction: (2-Amino-5-nitropyridin-4-yl)methanamine.
Oxidation: (2-Nitroso-5-nitropyridin-4-yl)methanamine.
科学的研究の応用
(2-Bromo-5-nitropyridin-4-yl)methanamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential intermediate in the synthesis of drugs targeting specific enzymes or receptors.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
作用機序
The mechanism of action of (2-Bromo-5-nitropyridin-4-yl)methanamine depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting or activating specific pathways. The bromine and nitro groups can participate in various interactions, including hydrogen bonding and van der Waals forces, influencing the compound’s binding affinity and specificity.
類似化合物との比較
Similar Compounds
2-Bromo-5-nitropyridine: Lacks the methanamine group, making it less versatile in certain reactions.
2-Amino-5-nitropyridine: Similar structure but with an amino group instead of a bromine atom, leading to different reactivity and applications.
2-Bromo-3-nitropyridine:
Uniqueness
(2-Bromo-5-nitropyridin-4-yl)methanamine is unique due to the presence of both bromine and nitro groups, along with the methanamine moiety. This combination allows for a wide range of chemical modifications and applications, making it a valuable compound in various fields of research.
特性
分子式 |
C6H6BrN3O2 |
|---|---|
分子量 |
232.03 g/mol |
IUPAC名 |
(2-bromo-5-nitropyridin-4-yl)methanamine |
InChI |
InChI=1S/C6H6BrN3O2/c7-6-1-4(2-8)5(3-9-6)10(11)12/h1,3H,2,8H2 |
InChIキー |
XIEFRTUWNUGQAR-UHFFFAOYSA-N |
正規SMILES |
C1=C(C(=CN=C1Br)[N+](=O)[O-])CN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


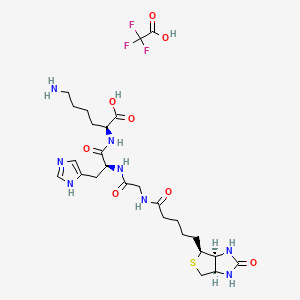
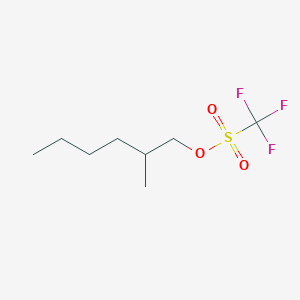
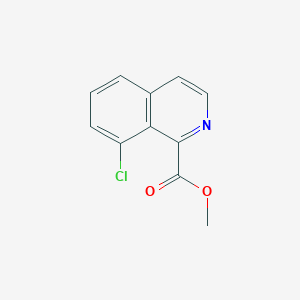
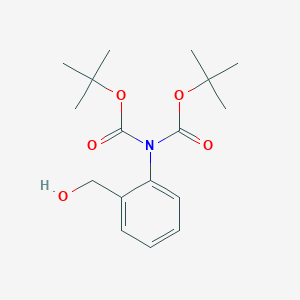
![7-Iodo-2,3-dimethyl-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B13657290.png)
![4-Methylpyrazolo[1,5-a]pyridine-3-carboxamide](/img/structure/B13657301.png)
![4-((4-(1-(3-(Cyanomethyl)-1-(ethylsulfonyl)azetidin-3-yl)-1H-pyrazol-4-yl)-7H-pyrrolo[2,3-d]pyrimidin-2-yl)amino)benzoic acid](/img/structure/B13657306.png)
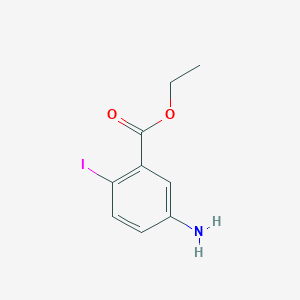
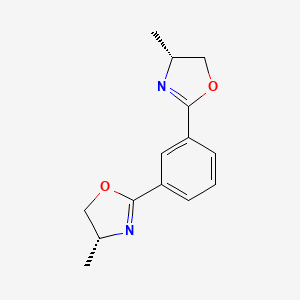
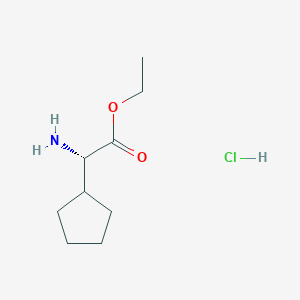
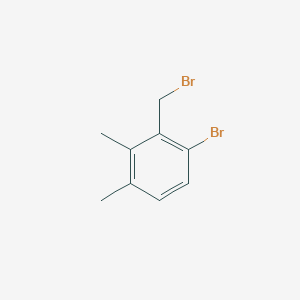

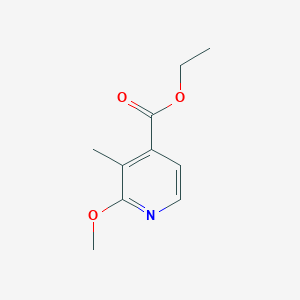
![7-Iodoimidazo[1,5-a]pyridine](/img/structure/B13657344.png)
